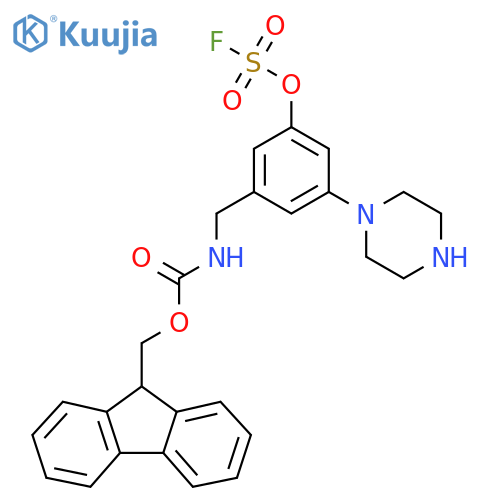Cas no 2418710-60-6 ((9H-fluoren-9-yl)methyl N-({3-(fluorosulfonyl)oxy-5-(piperazin-1-yl)phenyl}methyl)carbamate)

2418710-60-6 structure
商品名:(9H-fluoren-9-yl)methyl N-({3-(fluorosulfonyl)oxy-5-(piperazin-1-yl)phenyl}methyl)carbamate
(9H-fluoren-9-yl)methyl N-({3-(fluorosulfonyl)oxy-5-(piperazin-1-yl)phenyl}methyl)carbamate 化学的及び物理的性質
名前と識別子
-
- 2418710-60-6
- EN300-26626384
- (9H-fluoren-9-yl)methyl N-({3-[(fluorosulfonyl)oxy]-5-(piperazin-1-yl)phenyl}methyl)carbamate
- (9H-fluoren-9-yl)methyl N-({3-(fluorosulfonyl)oxy-5-(piperazin-1-yl)phenyl}methyl)carbamate
-
- インチ: 1S/C26H26FN3O5S/c27-36(32,33)35-20-14-18(13-19(15-20)30-11-9-28-10-12-30)16-29-26(31)34-17-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-8,13-15,25,28H,9-12,16-17H2,(H,29,31)
- InChIKey: LVLPMCGKZJDWNS-UHFFFAOYSA-N
- ほほえんだ: S(=O)(=O)(OC1C=C(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C=C(C=1)N1CCNCC1)F
計算された属性
- せいみつぶんしりょう: 511.15772027g/mol
- どういたいしつりょう: 511.15772027g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 36
- 回転可能化学結合数: 8
- 複雑さ: 827
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 105Ų
(9H-fluoren-9-yl)methyl N-({3-(fluorosulfonyl)oxy-5-(piperazin-1-yl)phenyl}methyl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26626384-1g |
(9H-fluoren-9-yl)methyl N-({3-[(fluorosulfonyl)oxy]-5-(piperazin-1-yl)phenyl}methyl)carbamate |
2418710-60-6 | 1g |
$0.0 | 2023-09-12 | ||
| Enamine | EN300-26626384-1.0g |
(9H-fluoren-9-yl)methyl N-({3-[(fluorosulfonyl)oxy]-5-(piperazin-1-yl)phenyl}methyl)carbamate |
2418710-60-6 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
(9H-fluoren-9-yl)methyl N-({3-(fluorosulfonyl)oxy-5-(piperazin-1-yl)phenyl}methyl)carbamate 関連文献
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
2418710-60-6 ((9H-fluoren-9-yl)methyl N-({3-(fluorosulfonyl)oxy-5-(piperazin-1-yl)phenyl}methyl)carbamate) 関連製品
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
